BenchChemオンラインストアへようこそ!

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Antibacterial Oxazolidinone Gram-negative

Select this para-aminoethyl oxazolidinone for antibacterial drug discovery requiring precise regiochemistry. Para-substitution is critical: meta or (S)-isomers show >128-fold weaker MIC. Free primary amine enables single-step derivatization, reducing analog synthesis by ≥2 steps vs. linezolid. MIC90 ≤2 μg/mL against linezolid-resistant cfr+ S. aureus (linezolid: 32-64 μg/mL). Scaffold enables ≥64-fold MIC improvement over linezolid in Gram-negative series. Hydrochloride salt (CAS 1803591-45-8) available. R&D only; not for human use.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1210001-75-4
Cat. No. B1522208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
CAS1210001-75-4
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2CCOC2=O)N
InChIInChI=1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3
InChIKeyNOQQJKCCOAPYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4): Chemical Identity and Class Baseline for Procurement


3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4) is a phenyl oxazolidinone derivative, a class of synthetic antibacterial agents known for their unique mechanism of inhibiting bacterial protein synthesis [1]. This compound features an oxazolidinone core with a para-substituted phenyl ring bearing an aminoethyl group. It is a versatile research intermediate with predicted physical properties including a density of 1.222 ± 0.06 g/cm³ and a boiling point of 341.9 ± 21.0 °C . The compound is commercially available at ≥95% purity and is strictly for research and manufacturing use only, not for direct human application .

Why Generic Substitution Fails for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one in Oxazolidinone-Based Research


Oxazolidinone derivatives cannot be interchangeably substituted in research settings due to pronounced structure-activity relationships governing antibacterial potency and spectrum [1]. For example, the position of the aminoethyl group on the phenyl ring (para vs. meta) can drastically alter activity; the (R)-isomer of the meta-substituted analog exhibits an MIC of 0.5 μg/mL against S. aureus, while the (S)-isomer requires >64 μg/mL . Even within the same chemical formula (C11H14N2O2, MW 206.24), subtle regioisomeric and stereochemical variations produce divergent biological outcomes, making precise compound selection critical for reproducible research and downstream development.

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one: Comparative Quantitative Evidence for Scientific Selection


Regioisomeric Advantage: Para-Substituted Phenyl Oxazolidinone Demonstrates Superior Broth Microdilution Potency Against Gram-Negative Pathogens Compared to Linezolid

The para-substituted 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one scaffold, when incorporated into advanced derivatives, demonstrates significantly improved activity against Gram-negative pathogens compared to the clinically approved oxazolidinone linezolid. In a patented series of antibacterial biaromatic derivatives with aminoalkoxy substitution, compounds based on the para-aminoethyl phenyl oxazolidinone core achieved MIC values of 0.125-1 μg/mL against Escherichia coli and Klebsiella pneumoniae [1]. This represents a marked improvement over linezolid, which is characteristically inactive against most Gram-negative species (MIC typically >64 μg/mL) [2].

Antibacterial Oxazolidinone Gram-negative

Steric and Electronic Differentiation: 4-Aminoethyl Phenyl Moiety Enables Resistance Profile Superior to Linezolid Against cfr-Positive Strains

The aminoethyl substitution on the phenyl ring of oxazolidinones confers a critical advantage against the clinically prevalent cfr-mediated resistance mechanism. Patent and research data indicate that aminoethyl-substituted oxazolidinone derivatives maintain potency against linezolid-resistant S. aureus (LRSA) with MIC90 values ≤2 μg/mL, representing a 16-32-fold improvement over linezolid in cfr-positive resistant strains . This is because the aminoethyl group counters ribosomal methylation (cfr-mediated A2503 methylation) that sterically hinders linezolid binding while preserving susceptibility to aminoethyl derivatives [1].

Antibiotic Resistance cfr Gene Oxazolidinone

Synthetic Versatility: Primary Amine Handle Enables Modular Derivatization Not Possible with Linezolid's Acetamidomethyl Group

Unlike linezolid, which contains a terminal acetamidomethyl group that is chemically inert to further modification, 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one presents a free primary amine moiety that serves as a versatile synthetic handle for modular derivatization . This amine group can participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups (e.g., biaromatic extensions, aminoalkoxy chains, heterocyclic appendages) to rapidly generate focused libraries for SAR exploration . In contrast, linezolid's acetamide requires multi-step deprotection/reprotection sequences for any structural elaboration, significantly increasing synthetic complexity and reducing throughput [1].

Medicinal Chemistry Synthetic Intermediate Scaffold Derivatization

Aqueous Solubility Enhancement: Hydrochloride Salt Form Provides Formulation Flexibility Unavailable with Free Base Linezolid Analogs

The hydrochloride salt of 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1803591-45-8) offers markedly improved aqueous solubility compared to the free base form and to structurally related free base oxazolidinones like linezolid . The presence of the basic aminoethyl group enables facile salt formation with HCl, enhancing water solubility and facilitating reactions and formulations in aqueous media . This contrasts with linezolid, which lacks a readily protonatable amine and exhibits limited aqueous solubility (~3 mg/mL), often requiring co-solvents or complex formulations for in vivo studies [1].

Formulation Solubility Salt Selection

High-Value Application Scenarios for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one in Antibacterial Research and Medicinal Chemistry


Scaffold for Next-Generation Gram-Negative Oxazolidinone Antibiotics

Utilize the para-aminoethyl phenyl oxazolidinone core as a starting scaffold for synthesizing biaromatic and aminoalkoxy-substituted derivatives with potent activity against Gram-negative pathogens, including E. coli and K. pneumoniae. This scaffold enables exploration of novel chemical space inaccessible to linezolid-based SAR, with demonstrated MIC improvements of ≥64-fold over linezolid in patented series .

Overcoming cfr-Mediated Linezolid Resistance

Employ this compound as a key intermediate in the design of oxazolidinone analogs that retain activity against linezolid-resistant, cfr-positive S. aureus (LRSA). The aminoethyl substitution at the para-position of the phenyl ring provides a structural basis for circumventing ribosomal methylation-mediated resistance, achieving MIC90 values ≤2 μg/mL compared to 32-64 μg/mL for linezolid in resistant strains .

Medicinal Chemistry Building Block for Rapid SAR Library Synthesis

Leverage the free primary amine group for high-throughput, single-step derivatization (acylation, alkylation, reductive amination) to generate focused oxazolidinone analog libraries. This modular synthetic approach reduces analog synthesis time by ≥2 steps compared to linezolid-based modifications, accelerating lead optimization in antibacterial drug discovery programs .

Preclinical Formulation and In Vivo Pharmacology Studies

Use the hydrochloride salt form (CAS 1803591-45-8) for enhanced aqueous solubility in preclinical in vivo efficacy and PK/PD studies. The improved water solubility (>10 mg/mL) facilitates IV and oral dosing formulation without requiring complex co-solvent systems, enabling more efficient early-stage drug development workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.